molecular formula C24H19ClN2O3S2 B3528266 methyl 6-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

methyl 6-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B3528266
M. Wt: 483.0 g/mol
InChI Key: CQAMLSHAPKFSSJ-UHFFFAOYSA-N
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Description

Compounds with similar structures often have a benzene ring which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds . The benzyloxy group is a common substituent in organic chemistry, composed of a benzene ring attached to an oxygen atom, which is in turn attached to a carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic aromatic substitution . Protodeboronation of pinacol boronic esters is another method used in the synthesis of certain compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring, which is a cyclic compound with alternating single and double bonds . They may also contain a benzyloxy group, which consists of a benzene ring attached to an oxygen atom, which is in turn attached to a carbon atom .


Chemical Reactions Analysis

Similar compounds can undergo various chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific chemical structure. For example, compounds with a benzene ring often have unique properties due to the ring’s resonance stability .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and how they are used. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions in the study and application of such compounds would depend on ongoing research in the field. For example, new methods of synthesis, such as the protodeboronation of pinacol boronic esters, are being developed .

Properties

IUPAC Name

methyl 3-chloro-6-[(4-phenylmethoxyphenyl)carbamothioylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-29-23(28)22-21(25)19-12-9-17(13-20(19)32-22)27-24(31)26-16-7-10-18(11-8-16)30-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAMLSHAPKFSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)OCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate

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